Cas no 1617-23-8 (Ethyl 2-methylpent-3-enoate)

Ethyl 2-methylpent-3-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-methylpent-3-enoate
- ETHYL 2-METHYL-3-PENTENOATE
- ETHYL 2-METHYL-CIS-3-PENTENOATE
- FEMA 3456
- FRUITALEUR
- 2-methyl-3-pentenoicaciethylester
- 3-Pentenoicacid,2-methyl-,ethylester
- ethyl 2-methylpent-3-en-1-oate
- 2-Methyl-3-pentenoicacidethylester
- 2-CYCLOHEXEN-1-ONE DIMETHYLKETAL
- ethyl (E)-2-methylpent-3-enoate
- 2-Methyl-pent-3-ensaeure-ethylester
- 4-Methylpenten-2-saeure-ethylester
- Aethyl-2-methyl-3-pentenoat
- Ethyl-2-methyl-3-pentenoate
- FEMA No. 3456
- FEMA No. 3456,E
- HOWBPXBYCPKWBL-GQCTYLIASA
- UNII-37FR080RET
- Ethyl oxanoate 369
- Ethyl2-methyl-3-pentenoate
- (3E)-ethyl 2-methyl-3-pentenoate
- (3E)-2-methyl-3-pentenoic acid ethyl ester
- 3-Pentenoic acid, 2-methyl-, ethyl ester, (3E)-
- 3-Pentenoic acid, 2-methyl-, ethyl ester
- Q27256677
- (+/-)-3-pentenoic acid, 2-methyl-, ethyl ester, (3E)-
- CHEBI:189083
- CHEBI:180294
- 3-Pentenoic acid, 2-methyl-, ethyl ester, (E)-
- Ethyl 2-methyl-3-pentenoate, (3E)-
- EINECS 216-572-1
- (E)-ethyl 2-methylpent-3-enoate
- 9RI9XUV30G
- (E)-2-methyl-3-pentenoic acid ethyl ester
- AKOS006271620
- InChI=1/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3/b6-4+
- FEMA No. 3456, E-
- UNII-9RI9XUV30G
- SCHEMBL1929622
- 16489-03-5
- 2-Methyl-3-pentenoic acid ethyl ester
- HOWBPXBYCPKWBL-GQCTYLIASA-
- ethyl (3E)-2-methylpent-3-enoate
- (E)-ethyl 2-methyl-3-pentenoate
- 1617-23-8
- 37FR080RET
- (E)-2-methyl-pent-3-enoic acid ethyl ester
-
- Inchi: 1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3
- Chiave InChI: HOWBPXBYCPKWBL-GQCTYLIASA-N
- Sorrisi: CC(/C=C/C)C(OCC)=O
Proprietà calcolate
- Massa esatta: 142.09900
- Massa monoisotopica: 142.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Colore/forma: Liquido incolore
- Densità: 0.899
- Punto di ebollizione: 163.2 °C at 760 mmHg
- Punto di infiammabilità: 59.1 °C
- Indice di rifrazione: 1.43
- PSA: 26.30000
- LogP: 1.76170
- FEMA: 3456 | ETHYL 2-METHYL-3-PENTENOATE
Ethyl 2-methylpent-3-enoate Informazioni sulla sicurezza
Ethyl 2-methylpent-3-enoate Dati doganali
- CODICE SA:2916190090
- Dati doganali:
Codice doganale cinese:
2916190090Panoramica:
2916190090 Altri acidi monocarbossilici aciclici insaturi (compresi anidride\alogenuro acilico, perossidi e perossiacidi e loro derivati). Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2916190090 Acidi monocarbossilici aciclici insaturi, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Ethyl 2-methylpent-3-enoate Letteratura correlata
-
1. Chapter 7. Organometallic compounds of the transition elementsJ. P. Candlin,K. A. Taylor,A. W. Parkins Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1971 68 273
-
W. E. Billups,W. E. Walker,T. C. Shields J. Chem. Soc. D 1971 1067
1617-23-8 (Ethyl 2-methylpent-3-enoate) Prodotti correlati
- 41519-23-7(cis-3-Hexenyl isobutyrate)
- 2138147-20-1(Oxirane, 2-[2-[1-(chloromethyl)-2,2-dimethylcyclopropyl]ethyl]-)
- 2198365-44-3(N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine)
- 1086391-93-6(2-Cyano-4,6-dimethyl-benzoic acid methyl ester)
- 687563-83-3(Benzamide, 5-chloro-2-methoxy-N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-)
- 2171438-29-0(5-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-4-methylpentanoic acid)
- 1420870-16-1(Tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate)
- 941996-28-7(4-cyclopentyl(methyl)sulfamoyl-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)
- 1805931-72-9(2-Bromo-3-(chloromethyl)-6-(difluoromethyl)-4-methylpyridine)
- 1481083-54-8(1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid)




